molecular formula C4H7BrCl2N2S B2404128 (2-Bromothiazol-5-yl)methanamine dihydrochloride CAS No. 1803600-18-1

(2-Bromothiazol-5-yl)methanamine dihydrochloride

Cat. No.: B2404128
CAS No.: 1803600-18-1
M. Wt: 265.98
InChI Key: KQYPNYNSIVNPGU-UHFFFAOYSA-N
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Description

(2-Bromothiazol-5-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C4H6BrClN2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for (2-Bromothiazol-5-yl)methanamine dihydrochloride are similar to laboratory synthesis but on a larger scale. These methods involve the use of industrial-grade reagents and equipment to produce the compound in bulk quantities. The process is optimized for efficiency and cost-effectiveness while maintaining high purity standards .

Chemical Reactions Analysis

Types of Reactions

(2-Bromothiazol-5-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

(2-Bromothiazol-5-yl)methanamine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Bromothiazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorothiazol-5-yl)methanamine dihydrochloride
  • (2-Fluorothiazol-5-yl)methanamine dihydrochloride
  • (2-Iodothiazol-5-yl)methanamine dihydrochloride

Uniqueness

(2-Bromothiazol-5-yl)methanamine dihydrochloride is unique due to the presence of the bromine atom, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain chemical reactions and applications where other halogenated derivatives may not be as effective .

Properties

IUPAC Name

(2-bromo-1,3-thiazol-5-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2S.2ClH/c5-4-7-2-3(1-6)8-4;;/h2H,1,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYPNYNSIVNPGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Br)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrCl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803600-18-1
Record name (2-bromo-1,3-thiazol-5-yl)methanamine dihydrochloride
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